REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH3:10])[CH3:9])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].[Cu][C:15]#[N:16]>CN(C)C=O.O.Cl.O.O.O.O.O.O.[Fe](Cl)(Cl)Cl>[CH:8]([C:5]1[CH:6]=[CH:7][C:2]([C:15]#[N:16])=[C:3]([N+:11]([O-:13])=[O:12])[CH:4]=1)([CH3:10])[CH3:9] |f:5.6.7.8.9.10.11|
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Name
|
|
Quantity
|
0.581 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)C(C)C)[N+](=O)[O-]
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Name
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copper (I) cyanide
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Quantity
|
0.426 g
|
Type
|
reactant
|
Smiles
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[Cu]C#N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
3.72 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.62 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2.48 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.[Fe](Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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The reaction was cooled
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Type
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TEMPERATURE
|
Details
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heated at 65° for 20 minutes
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Duration
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20 min
|
Type
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CUSTOM
|
Details
|
The cooled reaction mixture
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Type
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EXTRACTION
|
Details
|
was extracted with ethyl ether (2×50 mL)
|
Type
|
WASH
|
Details
|
The combined ethereal extracts were washed sequentially with 1N aqueous HCl (25 mL), 3N aqueous sodium hydroxide (25 mL), water (25 mL), and brine (25 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
then dried over magnesium sulfate
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Type
|
FILTRATION
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Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by silica gel flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 20:80 ethyl acetate/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=CC(=C(C#N)C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.845 mmol | |
AMOUNT: MASS | 0.351 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 77.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |